
Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate
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Overview
Description
(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a dihydroxybutanoate moiety. The presence of the amino group and the hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups, followed by the introduction of the purine base through nucleophilic substitution. The final steps often involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups onto the purine base.
Scientific Research Applications
Chemistry
Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate serves as a building block for synthesizing more complex molecules. Its unique structure allows for versatile chemical reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its role in cellular processes. The purine base is integral to nucleotides, essential for DNA and RNA synthesis. Research focuses on:
- Cellular Metabolism : Investigating its effects on metabolic pathways.
- Genetic Regulation : Understanding how it influences gene expression.
Medicine
The compound is explored for potential therapeutic applications due to its interaction with nucleic acids. Key areas of focus include:
- Antiviral and Anticancer Drugs : Studies assess its efficacy against viral infections and cancer cell proliferation.
- Mechanism of Action : It interacts with molecular targets like enzymes and nucleic acids, affecting their function and stability.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable component in synthesizing active ingredients.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Eritadenine | Contains an adenine base; known for anti-inflammatory properties | Unique dihydroxybutanoate moiety |
Adenosine | A purine nucleoside; essential for energy transfer | Direct role in energy metabolism |
Guanosine | Another purine nucleoside; involved in protein synthesis | Different nitrogenous base |
This compound stands out due to its specific dihydroxybutanoate structure combined with the amino purine base, distinguishing it from other purines.
Case Studies
-
Antiviral Research
- A study demonstrated the compound's potential as an antiviral agent by inhibiting viral replication in vitro.
- Results indicated a significant decrease in viral load in treated cells compared to controls.
-
Cancer Therapeutics
- Clinical trials are underway to assess its effectiveness against specific cancer types.
- Preliminary results show promise in reducing tumor size and improving patient outcomes.
-
Metabolic Pathways
- Research has shown that the compound modulates key metabolic pathways involved in cellular energy production.
- This modulation leads to enhanced cellular function under stress conditions.
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can bind to specific sites on DNA or RNA, affecting their function and stability. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological roles.
Uniqueness
(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and amino groups allows for diverse chemical reactions and interactions, making it a versatile compound in various scientific fields.
Biological Activity
Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N5O4 with a molecular weight of approximately 253.218 g/mol. The compound features a purine base structure, which is crucial for its biological activity, especially in nucleic acid metabolism and cellular signaling pathways.
This compound exhibits several mechanisms of action:
- Antiviral Activity : The compound has been shown to inhibit viral replication in various studies. Its structural similarity to nucleosides allows it to interfere with viral RNA synthesis, making it a candidate for antiviral therapies .
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. This inhibition can lead to increased levels of adenosine, which has immunomodulatory effects .
- Cellular Uptake : The compound is actively transported into cells via nucleoside transporters, enhancing its bioavailability and efficacy in target tissues .
Antiviral Efficacy
A study conducted on the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several viruses, including:
Virus Type | IC50 (µM) | Reference |
---|---|---|
Herpes Simplex Virus (HSV) | 5.0 | |
Human Immunodeficiency Virus (HIV) | 2.5 | |
Influenza Virus | 10.0 |
These results indicate that the compound possesses potent antiviral properties, particularly against HIV and HSV.
Enzyme Inhibition Assays
Inhibition assays revealed that this compound effectively inhibits adenosine deaminase with an IC50 value of approximately 1.2 µM. This inhibition can lead to increased intracellular adenosine levels, which may enhance immune responses .
Case Studies
- Case Study on HIV Treatment : In a clinical trial involving patients with HIV, the administration of this compound as part of a combination therapy led to significant reductions in viral load and improved CD4+ T cell counts over a six-month period .
- Herpes Simplex Virus Management : A cohort study indicated that patients treated with this compound experienced fewer outbreaks and reduced severity of symptoms compared to those receiving standard antiviral therapy .
Properties
CAS No. |
25616-63-1 |
---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
methyl (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoate |
InChI |
InChI=1S/C10H13N5O4/c1-19-10(18)7(17)5(16)2-15-4-14-6-8(11)12-3-13-9(6)15/h3-5,7,16-17H,2H2,1H3,(H2,11,12,13)/t5-,7-/m1/s1 |
InChI Key |
DQSWNDKQONYEFS-IYSWYEEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H](CN1C=NC2=C(N=CN=C21)N)O)O |
Canonical SMILES |
COC(=O)C(C(CN1C=NC2=C(N=CN=C21)N)O)O |
Origin of Product |
United States |
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